molecular formula C23H17F2N3O3S2 B2607605 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 905690-88-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2607605
CAS No.: 905690-88-2
M. Wt: 485.52
InChI Key: RVCLXLHKVWCUJL-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H17F2N3O3S2 and its molecular weight is 485.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Patel et al. (2009) synthesized fluoro substituted benzothiazoles, including compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, and tested them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds demonstrated a range of biological activities, suggesting their potential in developing new therapeutic agents (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Jagtap et al. (2010) focused on synthesizing fluoro substituted sulphonamide benzothiazole compounds for antimicrobial screening. Their findings highlighted the therapeutic potential of these compounds, reinforcing the importance of fluoro-substitution in enhancing pharmacological properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to the one . These compounds exhibited significant psychotropic, anti-inflammatory, and cytotoxic activities, indicating their potential for further development into therapeutic agents (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O3S2/c24-16-12-18(25)21-20(13-16)32-23(26-21)27-22(29)15-7-9-17(10-8-15)33(30,31)28-11-3-5-14-4-1-2-6-19(14)28/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLXLHKVWCUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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